2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile
Overview
Description
2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C10H8N4S2 and its molecular weight is 248.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants to form thieno[2,3-d]pyrimidines and other substituted pyrimidines demonstrates the compound's versatility in organic synthesis (Briel et al., 2002).
- Research on 2-Aminothiophene-3-carbonitriles has shown that these compounds do not yield expected thieno[2,3-d]pyrimidine derivatives but instead form substituted dithieno-pyrimidines, highlighting the complexity of reactions involving similar compounds (Gewald et al., 1991).
- The convenient synthesis of substituted 3-aminothiophene-2-carbonitriles from α-acetylenic nitriles and their conversion to thieno[3,2-d]pyrimidines showcases the synthetic utility of compounds related to 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile in constructing complex heterocycles (Ren et al., 1986).
Potential Medicinal Chemistry Applications
- The synthesis and biological studies of novel Thieno[2,3-d]pyrimidines from 2-aminothiophene-3-carboxylic acid esters and their carbonitrile analogs, including some triazolo-thienopyrimidine and 2-thioxothienopyrimidine representatives, indicate potential applications in developing new therapeutic agents (Al-Taisan et al., 2010).
- Research into selective nucleophilic substitution reactions in 2,4,6‐trisulfanyl‐substituted pyrimidine‐5‐carbonitriles by secondary amines for the synthesis of thieno[2,3-d]pyrimidine-6-carboxylic acid amides suggests potential for creating selectively substituted thienopyrimidines with specific biological activities (Drescher et al., 2007).
Properties
IUPAC Name |
2-amino-4-methylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S2/c1-15-9-6(5-11)8(13-10(12)14-9)7-3-2-4-16-7/h2-4H,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPLPOZQZUWQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)C2=CC=CS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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